N-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Nomenclature and Structural Elucidation of N-Ethyl-2-(4-Methoxybenzamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Systematic IUPAC Nomenclature and Substituent Position Analysis
The compound’s systematic name derives from the IUPAC rules for polycyclic systems and substituent prioritization. The core structure is a 4,5,6,7-tetrahydro-1-benzothiophene, a bicyclic system comprising a benzene ring fused to a partially saturated thiophene ring. Key substituents include:
- A carboxamide group (-CONH₂) at position 3 of the benzothiophene core.
- An N-ethyl-4-methoxybenzamido group (-NH-C(=O)-C₆H₄-4-OCH₃) at position 2.
The numbering begins at the sulfur atom in the thiophene ring, proceeding clockwise. The tetrahydro designation indicates saturation at positions 4–7, forming a cyclohexane-like ring fused to the thiophene. The ethyl group on the benzamido nitrogen and the methoxy group at the para position of the benzamide moiety are explicitly specified to avoid ambiguity.
Comparative Structural Analysis with Related 4,5,6,7-Tetrahydrobenzothiophene Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs:
Core Saturation and Electronic Effects
Unlike fully aromatic benzothiophenes, the tetrahydro modification introduces conformational flexibility in the cyclohexane ring, influencing solubility and intermolecular interactions. For example, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CID 290223) lacks the N-ethyl-4-methoxybenzamido group, resulting in reduced steric hindrance and altered hydrogen-bonding capacity.
Substituent-Driven Functionalization
The 4-methoxybenzamido group introduces a bulky aromatic substituent with electron-donating methoxy effects, contrasting with simpler acylated derivatives like 2-((cyclopropylcarbonyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CID 673481). The ethyl group on the benzamido nitrogen enhances lipophilicity compared to unsubstituted amides, as seen in 2-(5-chloro-2-methoxybenzamido) analogs.
Crystallographic Insights
X-ray studies of related compounds reveal that the tetrahydrobenzothiophene core adopts a half-chair conformation , with the benzamido group oriented perpendicular to the thiophene plane to minimize steric clashes. These findings suggest similar conformational preferences for the title compound.
Spectroscopic Characterization Protocols (¹H/¹³C NMR, FT-IR, MS)
¹H NMR Analysis
- Tetrahydrobenzothiophene Core :
- N-Ethyl-4-Methoxybenzamido Group :
¹³C NMR Analysis
- Carbonyl Groups :
- Methoxy Carbon : δ 55 ppm.
- Aromatic Carbons : Signals between δ 110–160 ppm, with distinct shifts for the methoxy-substituted aryl carbon (δ 154 ppm).
FT-IR Spectroscopy
Key absorption bands include:
- N-H Stretch : 3300 cm⁻¹ (amide).
- C=O Stretch : 1660 cm⁻¹ (carboxamide) and 1685 cm⁻¹ (benzamido).
- C-O-C Stretch : 1250 cm⁻¹ (methoxy).
Mass Spectrometry
- Molecular Ion Peak : m/z 385.1 [M+H]⁺ (calculated for C₂₀H₂₄N₂O₃S).
- Fragmentation Pattern :
- Loss of ethyl group (m/z 357.1).
- Cleavage of the benzamido moiety (m/z 212.0).
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-ethyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-3-20-18(23)16-14-6-4-5-7-15(14)25-19(16)21-17(22)12-8-10-13(24-2)11-9-12/h8-11H,3-7H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
GSMPMLMEFASNFW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydrobenzothiophene Synthesis
The foundational step in synthesizing this compound involves constructing the 4,5,6,7-tetrahydro-1-benzothiophene scaffold. A widely adopted method utilizes cyclohexanone derivatives as starting materials. For example, cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of morpholine to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This reaction proceeds via the Gewald mechanism, where sulfur facilitates cyclization to yield the tetrahydrobenzothiophene core .
Key Reaction Conditions
Purification is typically achieved via silica gel column chromatography using hexane/ethyl acetate (20:1) . Structural confirmation relies on -NMR and high-resolution mass spectrometry (HR-MS) .
The introduction of the 4-methoxybenzamido group at position 2 of the tetrahydrobenzothiophene core is accomplished through N-acylation. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with 4-methoxybenzoyl chloride in dichloromethane (DCM) under basic conditions . Triethylamine serves as both a base and catalyst, neutralizing HCl byproducts.
Representative Protocol
-
Reactants :
-
Ethyl 2-amino-tetrahydrobenzothiophene-3-carboxylate (1 equiv)
-
4-Methoxybenzoyl chloride (1.5 equiv)
-
Triethylamine (1.5 equiv)
-
-
Conditions :
-
Workup :
This step yields ethyl 2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a critical precursor.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester at position 3 is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide. This step is essential for subsequent amidation.
Hydrolysis Procedure
-
Reactants :
-
Acylated ester (1 equiv)
-
NaOH (1 M in ethanol/water)
-
-
Conditions :
-
Workup :
The product, 2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, is obtained in ~40–65% yield .
Amidation with Ethylamine
The final step involves converting the carboxylic acid to the N-ethyl carboxamide. This is achieved via coupling with ethylamine using activators like HATU or EDCl .
Amidation Protocol
-
Reactants :
-
Carboxylic acid (1 equiv)
-
Ethylamine (1.2 equiv)
-
Coupling reagent: HATU (1.1 equiv)
-
Base: DIPEA (2 equiv)
-
-
Conditions :
-
Workup :
-
Aqueous extraction
-
Silica gel chromatography (ethyl acetate/methanol)
-
This step affords the final compound in ~50–70% yield .
Analytical Characterization
Spectroscopic Data
-
-NMR (400 MHz, DMSO-) :
-
HR-MS (ESI+) :
Purity Assessment
Optimization and Challenges
Key Challenges
-
Low Amidation Yields : Early methods using carbodiimides (e.g., EDCl) resulted in moderate yields due to side reactions. Switching to HATU improved efficiency .
-
Purification Difficulties : The polar nature of intermediates complicates isolation. Gradient elution in chromatography is critical .
Scale-Up Considerations
-
Solvent Selection : Replacing DMF with THF reduces toxicity .
-
Catalyst Loading : Reducing HATU to 1.05 equiv maintains yield while lowering costs .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are utilized under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
N-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The tetrahydrobenzothiophene core is a common feature among analogs, but substituents at the 2- and 3-positions significantly alter activity and properties. Key comparisons include:
Table 1: Structural and Functional Group Variations
- Aromatic Moieties: The 4-methoxybenzamido group introduces electron-donating methoxy substituents, which can influence binding interactions compared to halogenated (e.g., 3-chloropropanamido in ) or non-polar groups (e.g., methyl in ).
Pharmacological Activity Trends
- Antimicrobial Activity : Compounds with aromatic substituents (e.g., 4-methylbenzylidene in ) show potent antibacterial and antifungal effects, likely due to hydrophobic interactions with microbial membranes .
- Cytostatic Effects : Azomethine derivatives () demonstrate inhibition of cancer cell proliferation, attributed to intercalation or enzyme inhibition.
- Receptor Modulation : CID 2862078 () highlights the role of bulky substituents (tert-butyl) in allosteric modulation of dopamine receptors, suggesting substituent-dependent target specificity.
Physicochemical and Crystallographic Properties
- Solubility: The target compound’s carboxamide group and ethyl chain likely confer moderate solubility in DMSO or methanol, similar to analogs in .
- Crystallography : X-ray studies (e.g., ) reveal planar benzothiophene cores with substituent-dependent packing patterns. Hydrogen bonding via carboxamide groups () stabilizes crystal lattices.
Biological Activity
N-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is an organic compound with notable structural characteristics that contribute to its biological activity. This compound belongs to the benzothiophene class and features a tetrahydro configuration along with a methoxybenzamido group. Its unique structure positions it as a candidate for various therapeutic applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 373.5 g/mol. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23N2O4S |
| Molecular Weight | 373.5 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=O)C3=CC=C(C=C3)OC |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These activities include:
- Anticancer Properties : The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
- Enzyme Inhibition : It interacts with various molecular targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Neuropharmacological Effects : The compound may also influence neurotransmitter systems by acting on dopamine receptors.
The mechanism of action involves the inhibition of key enzymes and pathways that regulate cell growth and survival. For instance, it has been observed that the compound can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells. Additionally, its interaction with dopamine receptors suggests potential applications in treating neurodegenerative disorders.
Research Findings and Case Studies
Recent studies have focused on the pharmacological effects of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a chemotherapeutic agent.
Case Study 2: Neuropharmacological Assessment
Another investigation assessed the compound's effects on dopamine receptor activity. It was found to selectively activate D3 dopamine receptors while exhibiting minimal activity on D2 receptors, highlighting its specificity and potential therapeutic benefits for conditions like schizophrenia.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:
| Compound | Activity | Selectivity |
|---|---|---|
| N-(4-methoxybenzoyl)aniline | Moderate anticancer activity | Non-selective |
| 2-(4-methoxyphenyl)thiazole derivatives | High potency against specific cancer types | Selective for certain kinases |
| Benzamide derivatives | Broad range of biological activities | Varies widely |
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Cyclohexenone, S₈, AcOH, reflux | 65–75 | |
| 2 | 4-Methoxybenzoyl chloride, DCM, TEA | 80–85 | |
| 3 | Ethyl iodide, K₂CO₃, DMF, 60°C | 70–75 |
Methodological Note : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
How is the molecular structure of this compound validated in crystallographic studies?
Basic
X-ray crystallography is the gold standard. Key steps:
Crystal Growth : Slow evaporation of saturated DMSO/EtOH solutions.
Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
Refinement : SHELXL software for structure solution and refinement, with R-factors < 0.05 .
Q. Example Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=10.25, b=12.78, c=14.32 |
| Bond Length (C-S) | 1.76 Å |
Advanced Tip : For twinned crystals, use TWINLAW in SHELXL to resolve overlapping reflections .
What in vitro assays are used to evaluate its biological activity?
Basic
Primary screens focus on enzyme inhibition and cytotoxicity:
Acetylcholinesterase (AChE) Inhibition : Ellman’s assay (IC₅₀ values reported in µM range) .
Tyrosinase Inhibition : Spectrophotometric monitoring of L-DOPA oxidation .
Cytotoxicity : MTT assay against HEK-293 or SH-SY5Y cell lines .
Q. Typical Results :
| Assay | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| AChE | 2.4 ± 0.3 | SH-SY5Y | |
| Tyrosinase | 8.7 ± 1.1 | Agaricus bisporus |
How can reaction yields be optimized for the N-ethylation step?
Advanced
Yield improvements require:
Q. Case Study :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃, DMF, 60°C | 78 | 98 |
| NaH, THF, RT | 52 | 85 |
What structure-activity relationships (SAR) are observed for analogues?
Advanced
Critical modifications impacting activity:
Methoxy Position : Para-substitution on benzamido enhances AChE inhibition vs. meta (IC₅₀: 2.4 µM vs. 6.9 µM) .
N-Alkyl Chain : Ethyl > Methyl for blood-brain barrier penetration (logP: 3.2 vs. 2.7) .
Benzothiophene Saturation : Tetrahydro vs. aromatic improves solubility (LogS: -4.1 vs. -5.3) .
Q. SAR Table :
| Modification | AChE IC₅₀ (µM) | logP |
|---|---|---|
| N-Ethyl, p-OMe | 2.4 | 3.2 |
| N-Methyl, m-OMe | 6.9 | 2.7 |
How are computational methods applied to predict binding modes?
Advanced
Molecular docking (AutoDock 4.0/Vina) and MD simulations:
Target Preparation : Retrieve tyrosinase (PDB: 2Y9X) or AChE (PDB: 4EY7) structures.
Docking Parameters : Lamarckian GA, 100 runs, grid box centered on active site .
Validation : RMSD < 2.0 Å between docked and crystallographic poses.
Q. Example Output :
| Target | Binding Energy (kcal/mol) | H-Bonds |
|---|---|---|
| Tyrosinase | -9.2 | 3 (Asn260, His263) |
| AChE | -10.5 | 4 (Trp86, Tyr337) |
How to resolve contradictions in crystallographic data vs. computational predictions?
Advanced
Discrepancies often arise from:
Solvent Effects : X-ray structures may exclude disordered solvent molecules affecting docking.
Protein Flexibility : Rigid docking vs. MD simulations showing side-chain rearrangements.
Q. Mitigation Strategies :
- Composite Methods : Combine QM/MM calculations with crystallographic data .
- TWINLAW Analysis : For twinned data, refine using SHELXL’s twin fraction parameter .
Case Example : A 0.3 Å RMSD between docked and crystal ligand poses was resolved by including explicit water molecules in MD simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
